![molecular formula C27H25FN2O4 B5532315 3-(4-fluorophenyl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5532315.png)
3-(4-fluorophenyl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
Dibenzo[b,e][1,4]diazepin-1-ones are a class of compounds that have been explored for their pharmacological properties and chemical reactivity. These compounds are characterized by a dibenzo[diazepine] core structure, which can be modified at various positions to alter their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves dehydrative cyclization reactions, utilizing precursors such as 2-acylaminoanilino derivatives and polyphosphoric acid as a cyclizing agent. For instance, Matsuo et al. synthesized 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones using this method, highlighting the versatility of dehydrative cyclization in constructing the dibenzo[diazepine] scaffold (Matsuo et al., 1986).
Molecular Structure Analysis
The molecular structure of dibenzo[diazepine] derivatives has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, and X-ray crystallography. Wang et al. reported the crystal structure of a 3-phenyl substituted derivative, which provided insight into the molecular conformation and intermolecular interactions within the crystal lattice (Wang et al., 2014).
Chemical Reactions and Properties
The reactivity of dibenzo[diazepine] compounds includes transformations such as alkylation, acetylation, and nitrosation. Chechina et al. explored the chemical properties of hexahydrodibenzo[diazepine] derivatives, demonstrating their potential for further functionalization (Chechina et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Detailed studies on the physical properties of similar compounds are necessary to understand their behavior in different environments.
Chemical Properties Analysis
Dibenzo[diazepine] derivatives exhibit a range of chemical properties, including luminescence and complex formation. Tolpygin et al. synthesized a series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and investigated their luminescence and complex formation capabilities, demonstrating their potential as chemosensors for metal cations (Tolpygin et al., 2012).
properties
IUPAC Name |
9-(4-fluorophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4/c1-33-23-13-17(14-24(34-2)27(23)32)26-25-21(29-19-5-3-4-6-20(19)30-26)11-16(12-22(25)31)15-7-9-18(28)10-8-15/h3-10,13-14,16,26,29-30,32H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZJYVLNMCAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
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